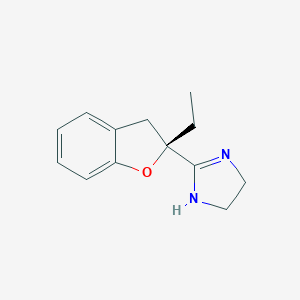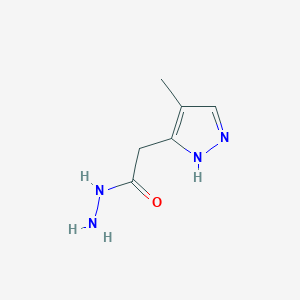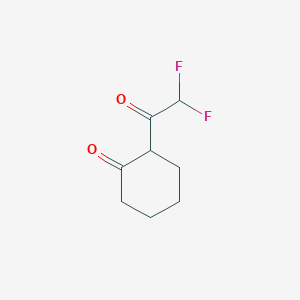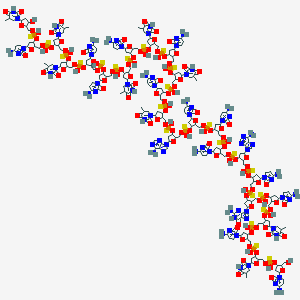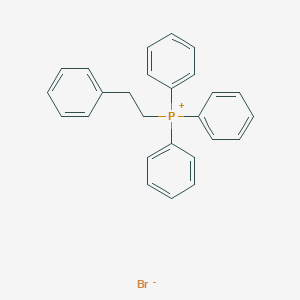![molecular formula C15H13N3O2 B114863 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 159222-58-9](/img/structure/B114863.png)
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is an organic compound that features a 1,3,4-oxadiazole ring substituted with a 3-methoxyphenyl group and an aniline moiety The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the 3-methoxyphenyl and aniline groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 3-methoxybenzohydrazide with an appropriate carboxylic acid derivative can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, while reduction of the oxadiazole ring can produce various reduced heterocyclic compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially serving as a lead compound for drug development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The methoxy and aniline groups can further modulate the compound’s affinity and specificity for these targets .
類似化合物との比較
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can be compared with other oxadiazole derivatives to highlight its uniqueness:
2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine: This compound features a dimethylphenyl group instead of a methoxyphenyl group, which can alter its chemical and biological properties.
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride: This derivative has a different oxadiazole ring structure, which can impact its reactivity and applications.
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine:
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the properties of this compound for specific applications.
特性
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-11-6-4-5-10(9-11)14-17-18-15(20-14)12-7-2-3-8-13(12)16/h2-9H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEKSAGNQLAWQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384129 |
Source


|
| Record name | 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159222-58-9 |
Source


|
| Record name | 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

